molecular formula C8H7ClFNOS B8584051 N-(4-Chloro-2-fluoro-5-sulfanylphenyl)acetamide CAS No. 95635-53-3

N-(4-Chloro-2-fluoro-5-sulfanylphenyl)acetamide

Cat. No. B8584051
Key on ui cas rn: 95635-53-3
M. Wt: 219.66 g/mol
InChI Key: ZHMMAPCWLTYCEK-UHFFFAOYSA-N
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Patent
US05248822

Procedure details

Into a 100 ml reaction flask, 4.8 g (0.022 mol) of 5-acetamino-2-chloro-4-fluoro-thiophenol, 2.55 g (0.064 mol) of sodium hydroxide and 25.5 cc of water were added and stirred under reflux for 4 hours to obtain a uniform solution. The solution was cooled to room temperature and neutralized with 10% hydrochloric acid. The precipitated solid was extracted with 25 cc of ethyl acetate, followed by removal of water and distillation under reduced pressure to obtain 3.8 g of 5-amino-2-chloro-4-fluoro-thiophenol as slightly yellow crystals.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
25.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:6]([F:13])=[CH:7][C:8]([Cl:12])=[C:9]([SH:11])[CH:10]=1)C(C)=O.[OH-].[Na+].Cl>O>[NH2:1][C:5]1[C:6]([F:13])=[CH:7][C:8]([Cl:12])=[C:9]([SH:11])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
N(C(=O)C)C=1C(=CC(=C(C1)S)Cl)F
Name
Quantity
2.55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to obtain a uniform solution
EXTRACTION
Type
EXTRACTION
Details
The precipitated solid was extracted with 25 cc of ethyl acetate
CUSTOM
Type
CUSTOM
Details
followed by removal of water and distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)S)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 97.9%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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